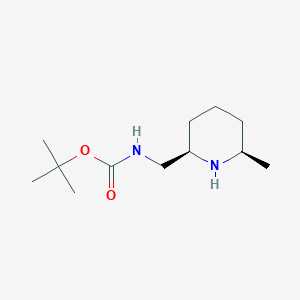
Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A practical method for isolating tert-butyl [(1S,2R)-2-aminocyclohexyl]carbamate ((1S,2R)-1) in its pure form was investigated . Two different patents from different groups have shown that (1S,2R)-1 can be isolated in the pure form using either (S)-mandelic acid or ®-mandelic acid as a chiral resolving reagent .Molecular Structure Analysis
The molecular structure of Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is represented by the formula C13H23NO2 .Chemical Reactions Analysis
The detailed physicochemical studies on the three crystal forms revealed that the patented processes proceed under kinetic control, which is not easy to manage on a large scale . The process optimization based on the three crystal form behaviors led to the establishment of a process for manufacturing either (1S,2R)-1 ®-mandelate or (1R,2S)-1 (S)-mandelate from commercially available cis-1,2-diaminocyclohexane .Physical And Chemical Properties Analysis
The molecular weight of Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate is 225.33 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Crystallographic Studies and Molecular Interactions
Isomorphous Crystal Structures Involvement : Rel-tert-butyl carbamate derivatives play a significant role in the formation of isostructural families of compounds. They are involved in crystallographic studies where molecules are linked via hydrogen and halogen bonds involving carbonyl groups, as shown in the study by Baillargeon et al. (2017) on chlorodiacetylene and iododiacetylene derivatives (Baillargeon et al., 2017).
Synthesis and Structural Characterization : Carbamate derivatives like tert-butyl carbamate are synthesized and structurally characterized using techniques like X-ray diffraction, highlighting their importance in understanding molecular architecture and interactions. This was demonstrated in a study by Das et al. (2016) (Das et al., 2016).
Role in Crystal Packing and Hydrogen Bonding : In the realm of crystallography, these compounds exhibit interesting behaviors like forming three-dimensional architectures through hydrogen bonds. This is evident from the work of Tang et al. (2014), which explored the synthesis and crystal packing of certain carbamate intermediates (Tang et al., 2014).
Catalysis and Reaction Mechanisms
Involvement in Catalytic Processes : These compounds are significant in catalysis, as seen in the study by Storgaard and Ellman (2009), where tert-butyl carbamate derivatives were used in rhodium-catalyzed reactions (Storgaard & Ellman, 2009).
Synthesis of Biologically Active Compounds : They serve as intermediates in the synthesis of biologically active compounds, such as in the work by Zhao et al. (2017), which developed a method for synthesizing an important intermediate used in drugs like omisertinib (Zhao et al., 2017).
Applications in Organic Synthesis
Use in Synthetic Intermediate Preparation : These compounds are crucial in the preparation of synthetic intermediates for various pharmaceutical applications. This is exemplified in the study by Li et al. (2015), where tert-butyl carbamate was used in the synthesis of specific compounds through chiral inversion (Li et al., 2015).
Deprotection in Organic Synthesis : They are also used in deprotection steps in organic synthesis, as shown by Li et al. (2006), where aqueous phosphoric acid was used for the deprotection of tert-butyl carbamates in a mild and selective manner (Li et al., 2006).
properties
IUPAC Name |
tert-butyl N-[[(2R,6R)-6-methylpiperidin-2-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-9-6-5-7-10(14-9)8-13-11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,13,15)/t9-,10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRNMGCXGUDXCSG-NXEZZACHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rel-tert-butyl (((2R,6R)-6-methylpiperidin-2-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-chlorophenoxy)-3-pyridinyl]methyl N-(2-methylphenyl)carbamate](/img/structure/B2419620.png)
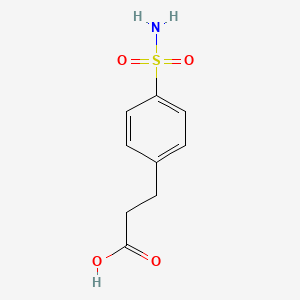
![2-(2-chloro-6-fluorobenzyl)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2419622.png)
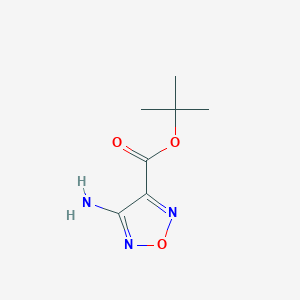
![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2419624.png)
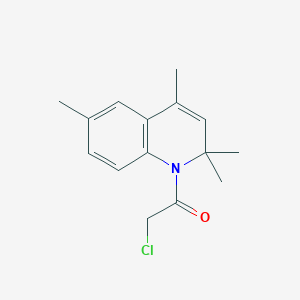

![3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2419630.png)
![Ethyl 2-[2-(2,4-dichlorobenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2419631.png)
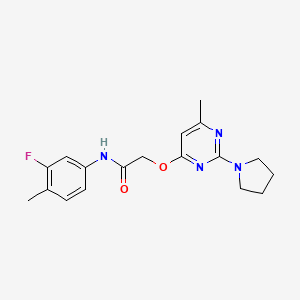
![4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2419634.png)
![2-{4-[(4-Methylbenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2419635.png)
![3-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2419637.png)
